O-Tetrahydropyranyl Lubiprostone-d7
Description
Overview of O-Tetrahydropyranyl Lubiprostone-d7
This compound is a deuterium-labeled derivative of lubiprostone, featuring seven deuterium atoms strategically incorporated into its molecular structure. This compound has the molecular formula C25H33D7F2O6 and a molecular weight of 481.62 g/mol. The compound is identified by the Chemical Abstracts Service (CAS) registry number 1246812-24-7. As a tetrahydropyranyl derivative of lubiprostone, this compound contains the characteristic prostaglandin-like bicyclic structure with the addition of a tetrahydropyranyl protective group at one of the hydroxyl positions, along with seven deuterium atoms that replace specific hydrogen atoms in the structure.
The SMILES notation for this compound is represented as [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(F)(F)C(=O)CC[C@@H]1C@@HC(=O)C[C@H]1OC2CCCCO2, which illustrates its complex stereochemistry and the positions of the deuterium labels. The compound is typically available as a neat substance for research purposes, particularly as a synthetic chemistry reference tool.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C25H33D7F2O6 |
| Molecular Weight | 481.62 g/mol |
| CAS Number | 1246812-24-7 |
| Labeled Isotope Type | Deuterium |
| Unlabeled CAS Number | 876068-08-5 |
| Physical State | Neat compound |
Historical Context in Prostaglandin Chemistry
The development of this compound is deeply rooted in the history of prostaglandin chemistry, which began in the 1930s. Prostaglandins were first discovered and isolated from human seminal fluid in 1935 by Swedish physiologist Ulf von Euler and independently by British physiologist Maurice Walter Goldblatt. The name "prostaglandin" derives from the prostate gland, as these compounds were initially believed to originate from prostatic secretions, though they were later found to be produced by the seminal vesicles and many other tissues throughout the body.
Significant progress in prostaglandin chemistry occurred in the 1960s and 1970s, particularly through the pioneering research of Swedish biochemists Sune K. Bergström and Bengt I. Samuelsson, along with British pharmacologist John R. Vane, who jointly received the 1982 Nobel Prize in Physiology or Medicine for their groundbreaking work on prostaglandins. A major milestone in prostaglandin chemistry came in 1969 when Elias James Corey reported the first total syntheses of prostaglandin F2α and prostaglandin E2, an achievement for which he was awarded the Japan Prize in 1989.
Prostaglandins are derived from arachidonic acid, a 20-carbon polyunsaturated fatty acid that serves as the precursor for these biologically significant compounds. The prostaglandin synthetic pathway involves the conversion of arachidonic acid to prostanoids through the sequential actions of cyclooxygenase enzymes and specific synthases.
Lubiprostone, the parent compound of this compound, is classified as a prostone, a bicyclic fatty acid compound derived from a metabolite of prostaglandin E1. It was developed as a gastrointestinal agent and received approval for treating chronic idiopathic constipation. The specific tetrahydropyranyl derivative represents an important intermediate in the synthesis pathway of lubiprostone, as referenced in various patents and synthetic methodologies.
Significance in Isotopically Labeled Compound Research
Stable isotope-labeled compounds like this compound play crucial roles in pharmaceutical research, analytical chemistry, and metabolic studies. Deuterium labeling, which involves the substitution of hydrogen atoms with deuterium (²H or D), has emerged as a powerful tool with diverse applications in drug development and analysis.
The incorporation of deuterium into pharmaceutical compounds offers several advantages. Unlike radioactive isotopes, stable isotopes such as deuterium do not undergo radioactive decay, making them safer for long-term studies. Additionally, while deuterium exhibits chemical behavior similar to hydrogen, the kinetic isotope effect resulting from the doubled atomic mass can significantly alter reaction rates in certain biochemical processes.
In pharmaceutical research, deuterated compounds serve multiple functions:
Reference Standards: Isotopically labeled compounds function as internal standards for mass spectrometry analysis, enabling precise quantification of drug substances and metabolites in complex biological matrices.
Metabolic Studies: Deuterium-labeled compounds facilitate the tracking of drug metabolism pathways by creating mass differences that can be detected through mass spectrometry techniques.
Mechanistic Studies: The kinetic isotope effect of deuterium can be exploited to elucidate reaction mechanisms and investigate metabolic transformations.
Pharmacokinetic Enhancement: In some cases, strategic deuteration can improve the pharmacokinetic profile of drugs by slowing metabolic degradation at specific positions, potentially extending half-life and reducing toxic metabolite formation.
Research involving this compound encompasses several key objectives within the pharmaceutical and analytical chemistry fields. As a deuterated reference standard, this compound serves essential functions in ensuring the accuracy and reliability of analytical methods used to identify and quantify lubiprostone and related compounds in various matrices.
The primary research objectives related to this compound include:
Analytical Method Development and Validation: The compound serves as a reference standard for developing and validating sensitive analytical methods for the detection and quantification of lubiprostone and its derivatives in pharmaceutical formulations and biological samples.
Metabolic Studies: As a deuterium-labeled compound, this compound facilitates investigations into the metabolic fate of lubiprostone, enabling researchers to track specific transformations and identify metabolic pathways with greater precision.
Synthetic Process Development: The compound may serve as an intermediate in the synthesis of lubiprostone or as a tool for investigating alternative synthetic routes to prostaglandin-related compounds.
Structural Elucidation Studies: The deuterium labeling pattern can provide valuable information for nuclear magnetic resonance (NMR) studies, aiding in the structural elucidation of complex prostaglandin derivatives.
The scope of research extends beyond these specific applications to broader areas of prostaglandin chemistry and isotope labeling strategies. The tetrahydropyranyl protective group in this compound represents an important structural modification that can impact the physicochemical properties and reactivity patterns of the molecule, providing insights into structure-activity relationships within this class of compounds.
Furthermore, the research scope includes comparative studies with other deuterated analogs of lubiprostone, such as Lubiprostone-d7 (C20H25D7F2O5), Lubiprostone-d9, and 15-Hydroxy Lubiprostone-d7, each offering unique perspectives on specific aspects of lubiprostone chemistry and metabolism.
The continued development and application of isotopically labeled compounds like this compound contribute significantly to the advancement of analytical techniques, synthetic methodologies, and mechanistic understanding in pharmaceutical research, reinforcing the importance of these specialized chemical tools in modern drug development and analysis.
Properties
CAS No. |
1246812-24-7 |
|---|---|
Molecular Formula |
C25H40F2O6 |
Molecular Weight |
481.629 |
IUPAC Name |
7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1/i1D3,2D2,3D2 |
InChI Key |
KPXLSWFJVXGWOV-QKDWIZOESA-N |
SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F |
Synonyms |
(11α)-16,16-Difluoro-9,15-dioxo-11-[(tetrahydro-2H-pyran-2-yl)oxy]prostan-1-oic Acid-d7; |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
O-Tetrahydropyranyl Lubiprostone-d7 is synthesized via a multi-step process starting from Lubiprostone (C20H32F2O5), a prostaglandin analog. The key steps involve isotopic substitution at specific hydrogen positions and protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. The deuterium incorporation typically occurs at seven positions, achieved through catalytic deuteration or exchange reactions using deuterated reagents.
The general pathway includes:
-
Deuteration of Lubiprostone : Selective replacement of hydrogen atoms with deuterium at seven sites using deuterium oxide (D2O) or deuterated reducing agents.
-
Hydroxyl Group Protection : Introduction of tetrahydropyranyl ethers at reactive hydroxyl groups to prevent undesired side reactions during subsequent steps.
-
Deprotection and Purification : Final removal of protective groups under controlled acidic conditions, followed by chromatographic purification.
Detailed Stepwise Preparation
Starting Material Preparation
Lubiprostone serves as the precursor, synthesized via a patented route involving cyclopentenone intermediates and stereoselective hydroxylation. For this compound, the process begins with deuteration:
Deuteration Protocol :
Tetrahydropyranyl Protection
The hydroxyl groups at positions 11 and 15 are protected using dihydropyran (DHP) in the presence of pyridinium p-toluenesulfonate (PPTS):
Reaction Conditions :
-
Molar Ratio : Lubiprostone-d7 : DHP = 1 : 2.2
-
Temperature : 25°C
-
Time : 12 hours
Optimization of Reaction Parameters
Catalyst Systems
Transition metal catalysts, particularly palladium-based systems, enhance coupling efficiency during intermediate steps. For example, PdCl2/Me-DalPhos catalyzes the coupling of boronic ester intermediates with THP-protected Lubiprostone-d7 fragments:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1 mol% | Increases to 85% |
| Temperature | 60–65°C | Maximizes rate |
| Solvent | Isopropyl Alcohol | Reduces side reactions |
Solvent and pH Effects
-
Solvent Choice : Polar aprotic solvents (e.g., THF) improve deuteration efficiency, while isopropyl alcohol minimizes racemization during coupling.
-
pH Control : Neutral to mildly acidic conditions (pH 5–6) stabilize THP ethers, whereas strong acids (pH < 2) trigger premature deprotection.
Characterization and Quality Control
Spectroscopic Analysis
Isotopic Purity Validation
Mass spectrometry (MS) verifies the molecular ion peak at m/z 481.62, corresponding to C25H33D7F2O6.
Challenges and Mitigation Strategies
Deuterium Scrambling
THP Deprotection
-
Issue : Acidic conditions may degrade the core structure.
-
Solution : Gradual addition of dilute HCl (0.1 M) at 0°C to preserve integrity.
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
O-Tetrahydropyranyl Lubiprostone-d7 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
O-Tetrahydropyranyl Lubiprostone-d7 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the fate of Lubiprostone in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and formulations
Mechanism of Action
The mechanism of action of O-Tetrahydropyranyl Lubiprostone-d7 is similar to that of Lubiprostone. It acts by specifically activating chloride channels, particularly the ClC-2 chloride channels, in the gastrointestinal tract. This activation promotes the secretion of chloride-rich fluid, which softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Comparison with Similar Compounds
Structural and Molecular Differences
Table 1: Molecular Characteristics of O-Tetrahydropyranyl Lubiprostone-d7 and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 1246812-24-7 | C₂₅H₃₃D₇F₂O₆ | 481.62 | THP protective group, 7 deuterium atoms |
| Lubiprostone-d7 | 1217675-13-2 | C₂₀H₂₅D₇F₂O₅ | 397.51 | Core Lubiprostone structure with 7 deuteriums |
| Lubiprostone-d9 | 1134188-25-2 | C₂₀H₂₃D₉F₂O₅ | 399.52 | 9 deuterium atoms, no protective groups |
| 15-Hydroxy Lubiprostone-d7 | N/A | C₂₀H₂₇D₇F₂O₅ | 399.53 | Hydroxyl group at C15, 7 deuteriums |
| O-Tetrahydropyranyl Lubiprostone | 876068-08-5 | C₂₅H₄₀F₂O₆ | 474.59 | Non-deuterated, THP protective group |
Key Observations :
- Deuterium Content : this compound contains 7 deuterium atoms, while Lubiprostone-d9 has 9, enhancing isotopic tracking precision in mass spectrometry .
- Protective Groups: The THP group in this compound distinguishes it from non-THP analogs like Lubiprostone-d7, improving synthetic yield and stability .
- Functional Modifications : 15-Hydroxy Lubiprostone-d7 introduces a hydroxyl group, likely influencing its metabolic profile compared to the parent compound .
Functional and Mechanistic Differences
Mechanistic Insights :
- All deuterated analogs retain Lubiprostone’s chloride channel activation but are optimized for specific research purposes. For example, Lubiprostone-d7’s lack of a THP group makes it ideal for quantifying Lubiprostone in biological matrices .
- This compound’s THP group prevents premature degradation during synthesis, enabling studies on protective group chemistry .
Key Findings :
Q & A
Q. How can conflicting pharmacokinetic data from rodent vs. human models be reconciled?
- Methodological Answer : Species-specific differences in chloride channel expression (e.g., ClC-2 vs. CFTR) require dose adjustments. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human efficacious doses from rodent data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
